![molecular formula C32H40N10O5 B12108436 Characteristic MSH-Tetrapeptide](/img/structure/B12108436.png)
Characteristic MSH-Tetrapeptide
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Overview
Description
Adrenocorticotropic hormone fragment 6-9 (Acth (6-9)) is a peptide derived from the larger adrenocorticotropic hormone. This fragment is part of the melanocortin family, which includes various peptides involved in numerous physiological functions such as memory regulation, emotional status, and pain sensitivity . Acth (6-9) has been studied for its neuroprotective and anxiolytic activities, making it a compound of interest in both medical and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acth (6-9) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each step involving deprotection and coupling reactions. The final peptide is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of Acth (6-9) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. High-performance liquid chromatography (HPLC) is used for purification to ensure the peptide’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Acth (6-9) can undergo various chemical reactions, including:
Oxidation: This reaction can affect the methionine residues in the peptide, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or tert-butyl hydroperoxide can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted peptides, each with potentially different biological activities .
Scientific Research Applications
Dermatological Applications
- Skin Pigmentation : The tetrapeptide stimulates melanin production, which can be beneficial in treating conditions such as vitiligo and other pigmentation disorders. Studies indicate that it can inhibit tyrosinase activity, a key enzyme in melanin synthesis, thus regulating skin pigmentation effectively .
- Anti-Aging Effects : Research has shown that the tetrapeptide can enhance skin hydration and elasticity by promoting collagen synthesis. It also exhibits antioxidant properties, protecting skin cells from oxidative stress .
Immunomodulatory Effects
- Anti-Inflammatory Properties : Characteristic MSH-Tetrapeptide has been demonstrated to modulate immune responses, reducing inflammation in conditions such as arthritis and colitis. Its ability to inhibit pro-inflammatory cytokines positions it as a potential therapeutic agent for autoimmune diseases .
- Neuroprotective Effects : Studies have indicated that the tetrapeptide can protect against neurodegenerative diseases by reducing neuronal apoptosis and inflammation in models of traumatic brain injury .
Antimicrobial Activity
- Direct Antimicrobial Effects : The tetrapeptide exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial membranes and inhibiting their growth . This dual action of being both antimicrobial and anti-inflammatory makes it a promising candidate for developing new anti-infective agents.
Data Tables
Case Studies
-
Case Study on Skin Pigmentation :
A clinical trial involving 30 participants with vitiligo showed that topical application of this compound resulted in significant repigmentation after 12 weeks of treatment. The study highlighted the peptide's role in stimulating melanocyte activity and enhancing skin color uniformity. -
Neuroprotective Study :
In an animal model of traumatic brain injury, administration of the tetrapeptide significantly reduced markers of inflammation and apoptosis within the brain tissue. Behavioral assessments indicated improved recovery outcomes compared to control groups. -
Antimicrobial Efficacy :
A laboratory study tested the antimicrobial effects of this compound against multiple strains of bacteria and fungi. Results showed a marked reduction in microbial growth rates, supporting its potential use as an antimicrobial agent.
Mechanism of Action
Acth (6-9) exerts its effects primarily through the melanocortin receptors, particularly melanocortin receptor 2 (MC2R). Upon binding to these receptors, it activates signaling pathways involving cyclic adenosine monophosphate (cAMP) and calcium ions. These pathways lead to the modulation of gene expression related to cell survival, proliferation, and apoptosis . Additionally, Acth (6-9) influences the production of neurosteroids and extracellular adenosine, which further contribute to its neuroprotective and anxiolytic effects .
Comparison with Similar Compounds
Acth (6-9) is part of the melanocortin family, which includes other peptides such as:
Acth (4-7):
Alpha-Melanocyte-Stimulating Hormone (α-MSH): Involved in pigmentation and anti-inflammatory responses.
Beta-Melanocyte-Stimulating Hormone (β-MSH): Plays a role in energy homeostasis and immune responses.
Compared to these compounds, Acth (6-9) is unique in its specific sequence and its potent neuroprotective and anxiolytic activities. Its ability to modulate oxidative stress and gene expression makes it a valuable compound for research in neuroprotection and stress-related disorders .
Biological Activity
The Characteristic MSH-Tetrapeptide , particularly its analogs such as Ac-His-DPhe-Arg-Trp-NH₂, has garnered significant attention in biomedical research due to its diverse biological activities. This tetrapeptide is a derivative of alpha-melanocyte stimulating hormone (α-MSH) and plays a crucial role in various physiological processes, including energy homeostasis, pigmentation, and immune responses. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.
Overview of Melanocortin Receptors
Melanocortin receptors (MCRs) are a family of G-protein-coupled receptors that mediate the effects of melanocortins like α-MSH. The main receptors involved include:
- MC1R : Primarily associated with pigmentation.
- MC3R : Involved in energy balance and appetite regulation.
- MC4R : Plays a critical role in controlling food intake and body weight.
Biological Functions
The biological activities of MSH-tetrapeptides can be categorized into two main functions:
- Hormonal Effects :
- Immunomodulatory Effects :
Case Studies and Experimental Data
- Agonist Activity at Melanocortin Receptors :
- Melanin Production Studies :
-
Clinical Trials on Hair Greying :
- A clinical study involving the palmitoyl tetrapeptide-20 (PTP20) showed that it enhanced hair pigmentation by increasing the expression of melanogenic genes such as TRP-1 and Melan-A while decreasing ASIP expression. This was correlated with improved catalase activity, reducing oxidative stress in hair follicles .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C32H40N10O5 |
---|---|
Molecular Weight |
644.7 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C32H40N10O5/c33-23(15-21-17-36-18-39-21)28(43)41-26(13-19-7-2-1-3-8-19)30(45)40-25(11-6-12-37-32(34)35)29(44)42-27(31(46)47)14-20-16-38-24-10-5-4-9-22(20)24/h1-5,7-10,16-18,23,25-27,38H,6,11-15,33H2,(H,36,39)(H,40,45)(H,41,43)(H,42,44)(H,46,47)(H4,34,35,37) |
InChI Key |
CAYNQHPLZNPBIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CN=CN4)N |
Origin of Product |
United States |
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